molecular formula C8H6F5NO B13118585 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B13118585
M. Wt: 227.13 g/mol
InChI Key: FVCFRDMDFVJHLJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals and often involves the use of radical intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production. The use of polar aprotic solvents and elevated temperatures under anhydrous conditions is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of alcohol, thiol, and amine groups.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can interact with enzymes and other proteins, potentially altering their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of herbicides.

    3,5-Bis(trifluoromethyl)benzonitrile: Utilized in the synthesis of pharmaceuticals.

Uniqueness

5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H6F5NO

Molecular Weight

227.13 g/mol

IUPAC Name

5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F5NO/c1-15-6-2-5(8(11,12)13)4(3-14-6)7(9)10/h2-3,7H,1H3

InChI Key

FVCFRDMDFVJHLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(F)(F)F)C(F)F

Origin of Product

United States

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